

Foreword: The Imperative of Unambiguous Structural Verification

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Compound of Interest

Compound Name: *2-Fluoro-3-methoxybenzohydrazide*

Cat. No.: *B1446509*

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In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity—its exact atomic arrangement, connectivity, and stereochemistry—dictates its function, reactivity, and safety. Mischaracterization can lead to the invalidation of extensive biological screening, erroneous structure-activity relationship (SAR) studies, and significant financial and temporal losses. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of **2-Fluoro-3-methoxybenzohydrazide**, a compound of interest as a potential scaffold in medicinal chemistry due to the unique physicochemical properties imparted by its fluoro and methoxy substituents.^{[1][2]}

Our approach is not merely a sequence of analytical procedures but a logical, self-validating system. Each technique is chosen to answer specific questions about the molecule, with the collective data converging to a single, irrefutable structural assignment. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.

Postulated Structure and Physicochemical Profile

The target molecule, **2-Fluoro-3-methoxybenzohydrazide**, is synthesized from commercially available precursors. Based on its nomenclature, the following structure is postulated.

Molecular Structure:

Figure 1. Postulated structure of **2-Fluoro-3-methoxybenzohydrazide**.

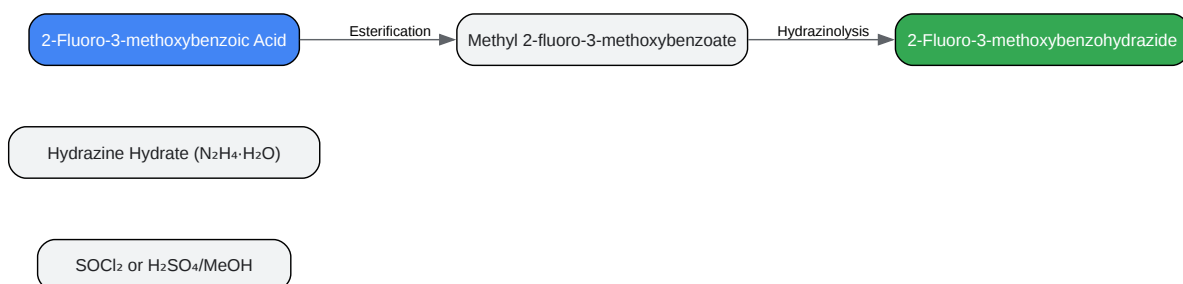
A summary of its core physicochemical properties, derived from its molecular formula, is essential for all subsequent analytical work, particularly for mass spectrometry.

Property	Value	Source
Molecular Formula	C ₈ H ₉ FN ₂ O ₂	(Calculated)
Molecular Weight	184.17 g/mol	(Calculated)
Monoisotopic Mass	184.0648 u	(Calculated)
CAS Number	Not assigned	(As of this guide's publication)

Synthetic Pathway: A Logical Starting Point

Understanding the synthetic route provides crucial initial evidence for the expected structure. The most direct and common method for preparing a benzohydrazide is the condensation reaction between a carboxylic acid ester and hydrazine hydrate.

The proposed synthesis starts with 2-Fluoro-3-methoxybenzoic acid, which is first converted to its methyl ester, followed by reaction with hydrazine hydrate. This two-step process is often high-yielding and minimizes side reactions.

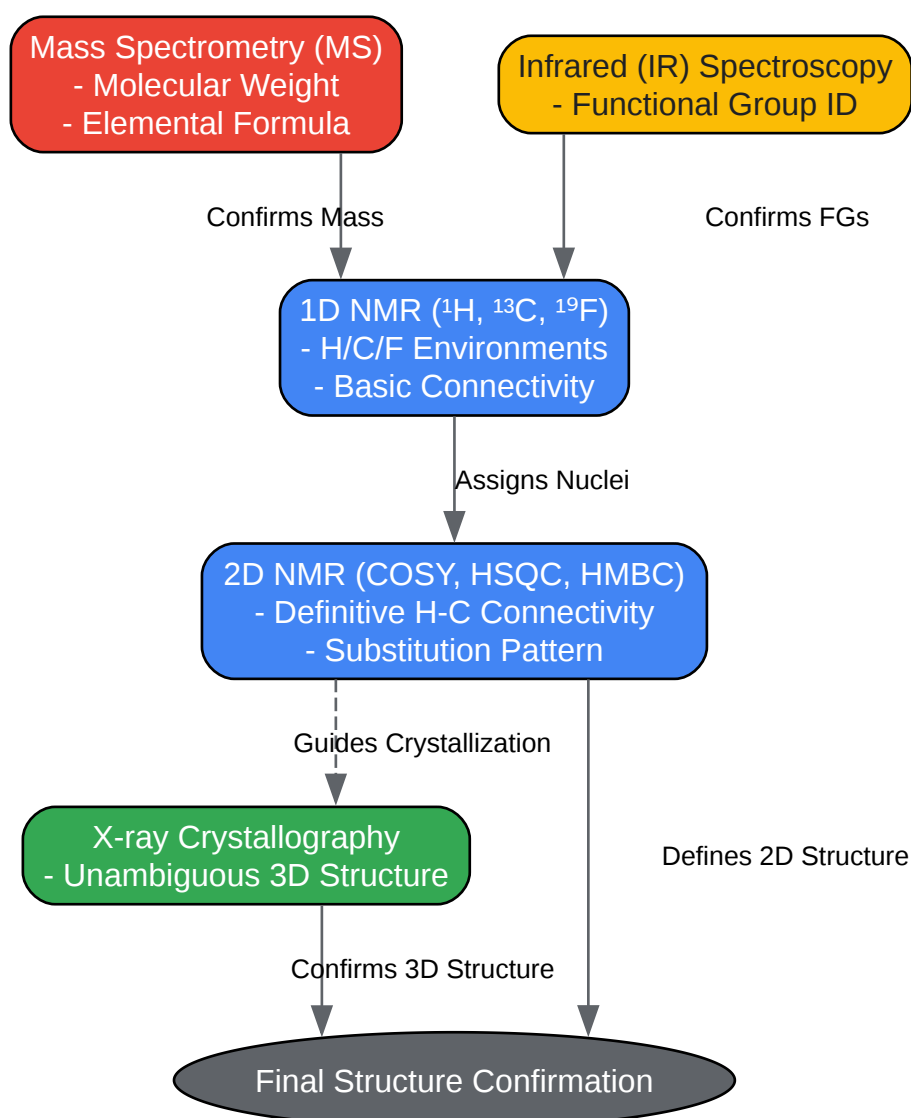


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Diagram 1. Proposed synthetic workflow for **2-Fluoro-3-methoxybenzohydrazide**.

The Analytical Gauntlet: An Integrated Approach to Confirmation

The definitive confirmation of the structure requires a synergistic application of multiple analytical techniques. No single method provides all the necessary information, but together, they create a complete and validated picture of the molecule. Our workflow is designed to move from broad, confirmatory analysis to high-resolution, detailed characterization.



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Diagram 2. Integrated workflow for structure elucidation.

Mass Spectrometry: The First Checkpoint

Causality: The initial and most critical step is to confirm that the synthesized compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose, providing a mass measurement with high precision (typically < 5 ppm error), which allows for the unambiguous determination of the molecular formula.

Experimental Protocol (HRMS using ESI-TOF)

- **Sample Preparation:** Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of the organic solvent and deionized water, containing 0.1% formic acid to promote protonation ($[M+H]^+$).
- **Instrumentation:** Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Infusion:** Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
- **Acquisition Parameters:**
 - **Ionization Mode:** Positive Ion Mode.
 - **Capillary Voltage:** 3.5 - 4.0 kV.
 - **Mass Range:** 50 - 500 m/z.
 - **Data Acquisition:** Acquire data for 1-2 minutes to ensure a stable signal and good spectral averaging.
 - **Internal Calibration:** Use a known reference compound (e.g., reserpine) for real-time mass correction to ensure high accuracy.

Expected Data & Interpretation

The primary goal is to identify the protonated molecular ion, $[M+H]^+$. The measured mass should be compared against the theoretical mass.

Ion Species	Theoretical m/z	Expected Measured m/z (\pm 5 ppm)
$[C_8H_9FN_2O_2 + H]^+$	185.0721	185.0712 - 185.0730
$[C_8H_9FN_2O_2 + Na]^+$	207.0540	207.0530 - 207.0550

A measured mass within this range provides strong evidence for the molecular formula $C_8H_9FN_2O_2$.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to verify the presence of key functional groups predicted by the structure. For **2-Fluoro-3-methoxybenzohydrazide**, we expect to see characteristic absorptions for the amide and amine N-H bonds, the carbonyl C=O bond, the aromatic C=C bonds, the ether C-O bond, and the C-F bond.^{[3][4]}

Experimental Protocol (ATR-FTIR)

- Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Average 16-32 scans to achieve a good signal-to-noise ratio.

- Background: Record a background spectrum of the clean, empty ATR crystal before running the sample.

Expected Data & Interpretation

The presence of the following absorption bands would be consistent with the target structure.

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
3350 - 3180	N-H Stretch	Hydrazide (-NH-NH ₂)
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2850	C-H Stretch	Methoxy (-OCH ₃)
1680 - 1640	C=O Stretch (Amide I)	Carbonyl of Hydrazide
1620 - 1580	N-H Bend (Amide II)	Hydrazide (-NH)
1600 - 1450	C=C Stretch	Aromatic Ring
1275 - 1200	C-O Stretch	Aryl-O (Ether)
1250 - 1000	C-F Stretch	Aryl-F

The most diagnostic peaks are the strong C=O stretch and the N-H stretches, which confirm the presence of the benzohydrazide core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (¹H, ¹³C, ¹⁹F). A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all atoms in **2-Fluoro-3-methoxybenzohydrazide**. The presence of fluorine provides a unique spectroscopic handle, as ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, and its coupling to ¹H and ¹³C provides invaluable connectivity information.[\[5\]](#)[\[6\]](#)

Experimental Protocol (General)

- **Sample Preparation:** Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds like hydrazides and for its ability to slow the exchange of labile N-H protons, allowing them to be observed as distinct signals.
- **Instrumentation:** A high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a broadband probe.
- **Temperature:** Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Spectroscopy: Proton Mapping

- **Objective:** To identify all unique proton environments, their relative numbers (integration), and their neighboring atoms (through spin-spin coupling).
- **Expected Data & Interpretation:**

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale & Key Couplings
~9.5	Singlet (broad)	1H	-CO-NH-	Labile amide proton, often broad.
7.3 - 7.5	Multiplet	1H	Ar-H5	Aromatic proton ortho to H4 and meta to H6. Coupled to H4, H6.
7.1 - 7.3	Multiplet	2H	Ar-H4, Ar-H6	Aromatic protons influenced by F and OMe. Will show complex coupling to each other and to ^{19}F . H6 will show a doublet of doublets due to coupling with H5 and a long-range coupling to ^{19}F .
~4.4	Singlet (broad)	2H	-NH ₂	Labile amine protons, often broad.
~3.9	Singlet	3H	-OCH ₃	Methoxy protons, singlet as there are no adjacent protons.

$^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy: The Carbon Skeleton

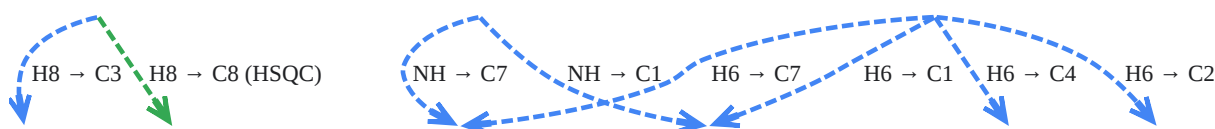
- Objective: To identify all unique carbon environments. The proton-decoupled experiment simplifies the spectrum to a series of singlets (or doublets due to C-F coupling).

- Expected Data & Interpretation: The fluorine atom will induce significant splitting on the carbons it is attached to (^1JCF) and those two (^2JCF) and three (^3JCF) bonds away.[6]

Predicted δ (ppm)	C-F Coupling (JCF)	Assignment
~165	Small (~2-5 Hz)	C7 (C=O)
~158	Large (~245 Hz)	C2 (C-F)
~148	Medium (~12 Hz)	C3 (C-OMe)
~128	Small (~3-5 Hz)	C1
~125	Small (~3 Hz)	C4
~120	Medium (~15 Hz)	C6
~115	Small (~2 Hz)	C5
~56	None	C8 (-OCH ₃)

2D NMR Spectroscopy: Connecting the Dots

- Objective: To definitively establish the atomic connectivity and confirm the substitution pattern on the aromatic ring.
- COSY (Correlation Spectroscopy): Identifies ^1H - ^1H coupling networks. We expect to see correlations between the adjacent aromatic protons (H4-H5, H5-H6), confirming their positions relative to each other.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated aromatic and methoxy carbons (C4, C5, C6, C8).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.



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Diagram 3. Key expected HMBC (blue) and HSQC (green) correlations.

Key HMBC Correlations for Confirmation:

- Methoxy Protons (H8) to C3: This is the definitive correlation that places the methoxy group at the C3 position.
- Aromatic Proton H6 to C7 (Carbonyl): This confirms the attachment point of the benzohydrazide moiety to the aromatic ring.
- Amide Proton (NH) to C7 (Carbonyl) and C1: Confirms the hydrazide structure and its connection to the ring.

X-ray Crystallography: The Gold Standard

Causality: While the combination of MS and NMR provides an unambiguous structure in solution, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure in the solid state. It generates a 3D model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.^{[7][8][9]}

Experimental Protocol

- Crystal Growth: High-quality single crystals are paramount. A common method for benzohydrazides is slow evaporation.
 - Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).
 - Allow the solution to cool slowly to room temperature.
 - Loosely cover the container and allow the solvent to evaporate over several days to weeks in a vibration-free environment. Colorless, well-formed crystals are desired.^[10]

- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Use a modern X-ray diffractometer with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
 - Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
 - The collected data is processed to yield a set of reflection intensities.
 - The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² (e.g., using SHELXL).[11]

Expected Outcome

The analysis will yield a crystallographic information file (CIF) containing the precise atomic coordinates of all non-hydrogen atoms. This data confirms the 2-fluoro-3-methoxy substitution pattern on the benzene ring and the geometry of the hydrazide group, leaving no ambiguity about the molecular structure.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of **2-Fluoro-3-methoxybenzohydrazide** is achieved through a systematic and hierarchical application of modern analytical techniques.

- Mass Spectrometry validates the elemental composition.
- Infrared Spectroscopy confirms the presence of the required functional groups.
- A comprehensive suite of NMR experiments maps the complete atomic connectivity in solution.
- Finally, X-ray Crystallography provides the definitive and unambiguous 3D structure in the solid state.

By following this workflow, researchers can have the highest degree of confidence in the identity and purity of their material, establishing a solid foundation for its application in drug development and scientific research.

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